2-Methoxy-4-(methylsulfanyl)pyridine
Description
Properties
IUPAC Name |
2-methoxy-4-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-9-7-5-6(10-2)3-4-8-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDVEMLHVUWLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Insights
The reaction mechanism involves two critical steps:
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Acyl Chloride Formation: POCl₃ reacts with the carboxylic acid to generate 2-methoxy-4-methylthiobenzoyl chloride, releasing HCl.
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Cyclocondensation: The acyl chloride reacts with 3,4-diaminopyridine, forming an amide bond that cyclizes to create the imidazo[4,5-c]pyridine ring. Excess POCl₃ ensures complete dehydration, shifting equilibrium toward product formation.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Substitution on Halogenated Pyridines
An alternative route involves functionalizing preformed pyridine rings via SNAr. For instance, 4-chloro-2-methoxypyridine can react with sodium methanethiolate (NaSCH₃) to introduce the methylsulfanyl group at position 4 (Figure 2).
Reaction Conditions:
Challenges and Optimizations
-
Regioselectivity: The methoxy group at position 2 activates the pyridine ring at positions 3 and 5 (ortho/para directors), necessitating careful control to favor substitution at position 4.
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Side Reactions: Over-substitution or oxidation of -SCH₃ to sulfoxide (-SOCH₃) may occur, requiring inert atmospheres (N₂ or Ar) and anhydrous conditions.
Condensation and Cyclization Strategies
Chalcone-Based Cyclocondensation
Inspired by the synthesis of 2-methoxypyridine-3-carbonitriles, a hypothetical route could employ chalcone derivatives bearing methoxy and methylsulfanyl groups. Reaction with malononitrile under basic conditions (e.g., KOH/MeOH) induces cyclization to form the pyridine ring (Figure 3).
Reaction Conditions:
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Chalcone Precursor: 3-(2-Methoxyphenyl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one.
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Cyclizing Agent: Malononitrile (1 equivalent).
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Base: KOH (1 equivalent).
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Solvent: Methanol, reflux (2 hours).
Comparative Analysis of Synthetic Methods
*Theoretical or extrapolated yields.
Chemical Reactions Analysis
2-Methoxy-4-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
2-Methoxy-4-(methylsulfanyl)pyridine has been investigated for its potential biological activities , including:
- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Properties: Research indicates that derivatives of this compound may possess anticancer properties, with specific activity against cancer cell lines such as MDA-MB-231 and A549. The mechanism involves interaction with molecular targets that regulate cell proliferation and apoptosis .
Medicinal Applications
The compound is explored for its therapeutic potential, particularly as a cardiotonic agent . It has been noted for its positive inotropic effects with minimal impact on blood pressure and heart rate. The sulfoxide derivative of this compound has been specifically highlighted for its enhanced pharmacological properties .
Industrial Uses
In industrial applications, 2-Methoxy-4-(methylsulfanyl)pyridine is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to be used as a precursor in the synthesis of various chemical compounds used in pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of 2-Methoxy-4-(methylsulfanyl)pyridine derivatives against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.021 to 0.24 μM, showcasing its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the methylsulfanyl group could enhance its antimicrobial potency .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets . The compound may act by inhibiting or activating specific enzymes or receptors, leading to the modulation of various biological processes .
Comparison with Similar Compounds
Structural Analogues with Pyridine or Benzene Cores
The following table summarizes key structural and functional differences between 2-Methoxy-4-(methylsulfanyl)pyridine and related compounds:
Key Comparative Insights
Sulfur Oxidation State :
- The methylsulfanyl (-SCH₃) group in 2-Methoxy-4-(methylsulfanyl)pyridine is less polar than sulfinyl (-SOCH₃) analogues (e.g., LY175326), impacting solubility and biological activity. Sulfinyl derivatives often exhibit enhanced hydrogen-bonding capacity and metabolic stability .
Core Heterocycle Influence: Pyridine-based compounds (e.g., 2-Methoxy-4-(methylsulfanyl)pyridine) exhibit different electronic profiles compared to benzene-core analogues. The pyridine nitrogen introduces electron-withdrawing effects, altering reactivity in substitution reactions . Fused imidazole systems (e.g., imidazo[4,5-c]pyridines) demonstrate superior pharmacological potency over non-fused pyridines, as seen in LY175326’s cardiotonic activity .
Substituent Positioning: Methoxy groups at position 2 on aromatic rings are common in bioactive molecules, improving solubility and target binding. For example, LY175326’s 2-methoxy group is critical for its inotropic effects . Methylsulfanyl groups at position 4 enhance lipophilicity, favoring membrane permeability in drug candidates .
Biological Activity :
- Imidazo[4,5-c]pyridines (e.g., LY175326) show oral efficacy and higher potency than imidazo[4,5-b]pyridines, underscoring the importance of heterocycle fusion patterns .
- Triazole-pyridine hybrids (e.g., compound 2 in ) are prioritized for their pharmacophore-fit scores, indicating optimized steric and electronic compatibility with biological targets .
Biological Activity
2-Methoxy-4-(methylsulfanyl)pyridine is a pyridine derivative characterized by the presence of a methoxy group and a methylsulfanyl group. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 2-Methoxy-4-(methylsulfanyl)pyridine, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C₇H₉NOS
- Molecular Weight : 155.22 g/mol
- Structure : The compound features a pyridine ring with substituents that contribute to its biological activity.
Antimicrobial Properties
Research has indicated that 2-Methoxy-4-(methylsulfanyl)pyridine exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens, as shown in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The anticancer potential of 2-Methoxy-4-(methylsulfanyl)pyridine has been explored in various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects against human cancer cells, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 10 |
| A549 | 12 |
The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 2-Methoxy-4-(methylsulfanyl)pyridine has shown promising anti-inflammatory effects. In vivo studies using animal models of inflammation demonstrated that the compound significantly reduces inflammatory markers such as TNF-alpha and IL-6. A specific study reported a reduction in paw edema in rats treated with the compound compared to control groups.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in Nature evaluated the antimicrobial properties of various pyridine derivatives, including 2-Methoxy-4-(methylsulfanyl)pyridine. The study found that this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics . -
Cytotoxicity Assessment :
An investigation into the cytotoxic effects of 2-Methoxy-4-(methylsulfanyl)pyridine on cancer cells revealed that it not only inhibits cell proliferation but also triggers apoptosis through mitochondrial pathways . The study utilized flow cytometry to assess apoptotic markers and confirmed the compound's efficacy across multiple cancer types. -
Anti-inflammatory Mechanism :
A research article detailed the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated that treatment with 2-Methoxy-4-(methylsulfanyl)pyridine led to a significant decrease in joint swelling and pain behavior, suggesting its potential application in treating inflammatory diseases .
Q & A
Q. Basic Structural Analysis
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methylsulfanyl at δ 2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 186.05) .
Advanced Techniques : - X-ray Crystallography : Resolves bond lengths and angles, particularly the C-S bond (≈1.81 Å) in the methylsulfanyl group. Use SHELXL for refinement .
How does the methylsulfanyl group influence the compound’s reactivity?
Reactivity Profile
The methylsulfanyl group acts as an electron-donating substituent via resonance, activating the pyridine ring for electrophilic substitution. Key reactions include:
- Nucleophilic Substitution : Bromine at the 4-position is replaced by nucleophiles (e.g., amines, alkoxides) under mild conditions .
- Oxidation : Methylsulfanyl can oxidize to sulfoxide or sulfone, altering electronic properties for further functionalization .
What strategies optimize synthetic yield in multi-step protocols?
Q. Advanced Synthesis Optimization
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate substitution steps .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions .
- Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing byproducts .
Data-Driven Approach : Design-of-experiments (DoE) models can identify optimal temperature/pH combinations .
Which in vitro assays evaluate the biological activity of derivatives?
Q. Biological Activity Screening
- Antimicrobial Assays : Broth microdilution (MIC) against S. aureus and E. coli .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .
How should researchers resolve contradictions in reported synthetic yields?
Q. Addressing Data Discrepancies
- Systematic Replication : Reproduce methods with controlled variables (e.g., reagent purity, humidity).
- Advanced Characterization : Use HPLC to quantify impurities; TGA/DSC to assess thermal stability during purification .
- Meta-Analysis : Compare solvent polarity and catalyst loadings across studies to identify yield-limiting factors .
What challenges arise in X-ray crystallography of this compound?
Q. Crystallography Challenges
- Crystal Growth : Poor solubility in common solvents necessitates vapor diffusion techniques (e.g., ether/pentane mixes) .
- Twinned Data : Use SHELXD for dual-space refinement to resolve overlapping reflections .
- Intermolecular Interactions : Analyze hydrogen bonds (e.g., C-H···O) and π-stacking to validate packing models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
